2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
Description
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a 5-bromofuran-2-carboxylate ester moiety linked to a methyl(m-tolyl)amino-substituted 2-oxoethyl group. The bromine atom at the 5-position of the furan ring enhances electrophilic reactivity and may influence bioactivity through steric and electronic effects.
Properties
IUPAC Name |
[2-(N,3-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-10-4-3-5-11(8-10)17(2)14(18)9-20-15(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJPSSNKSXRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₄H₁₅BrN₂O₃
- Molecular Weight : 329.19 g/mol
This compound features a furan ring substituted with a bromine atom and an ester functional group, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many derivatives have shown the ability to inhibit specific enzymes linked to disease pathways.
- Receptor Modulation : Compounds in this class may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds:
| Compound Name | Activity Type | EC50 (μM) | Reference |
|---|---|---|---|
| Compound A | β-cell protection | 0.1 | |
| Compound B | Enzyme inhibition | 5.0 | |
| Compound C | Antioxidant activity | 10.0 |
Case Studies
-
β-Cell Protection Against ER Stress
- A study demonstrated that analogs of the compound significantly protected pancreatic β-cells from endoplasmic reticulum (ER) stress induced by tunicamycin (Tm). The treatment resulted in a maximal β-cell protective activity at 100% with an EC50 of 0.1 ± 0.01 μM, highlighting the potential for developing therapies for diabetes .
- Inhibition of Viral Infections
- Antioxidant Effects
Comparison with Similar Compounds
Key Differences :
- The bromine atom in the target compound may enhance stability and binding affinity compared to non-halogenated furans.
Simple 5-Bromofuran-2-carboxylate Esters
Methyl and ethyl esters of 5-bromofuran-2-carboxylate serve as foundational analogs:
Comparison :
- The target compound (estimated molecular weight ~370–400 g/mol) is significantly bulkier due to the methyl(m-tolyl)amino-oxoethyl group, likely reducing solubility in polar solvents.
Benzo-Fused Brominated Carboxylates
Ethyl 5-bromobenzo[b]furan-2-carboxylate () features a benzofuran core instead of a simple furan:
- Structure : Benzene fused to furan, with bromine at the 5-position.
- Pharmacology : Related benzofuran carboxylates exhibit anti-inflammatory and antimicrobial properties .
Substituted Amino-Oxoethyl Esters
and list compounds with structural parallels:
- [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate: Differs in the aryl group (methoxyphenyl vs. m-tolyl). No bioactivity data available .
- [2-(4-Ethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate: Ethoxy-substituted anilino group; synthesis-focused studies lack biological evaluation .
Comparison :
- The m-tolyl group (methyl-substituted phenyl) in the target compound may confer greater metabolic stability than methoxy or ethoxy groups due to reduced polarity.
Research Implications and Gaps
- Activity Prediction : Based on analogs like ethyl 5-bromobenzo[b]furan-2-carboxylate (), the target compound may exhibit anti-inflammatory or enzyme-inhibitory properties. However, empirical data is absent.
- Synthetic Feasibility: Similar compounds are synthesized via copper-catalyzed domino coupling () or esterification, suggesting viable routes for the target molecule.
- Need for Data : Physical properties (e.g., solubility, melting point) and bioactivity profiles (e.g., α-glucosidase inhibition, cytotoxicity) remain uncharacterized.
Tables Summary :
Table 1. Structural and Physical Comparison of Key Analogs
| Compound | Molecular Weight | Bromine Position | Key Substituent | Reported Activity |
|---|---|---|---|---|
| Target Compound | ~370–400 | 5 (furan) | Methyl(m-tolyl)amino | Unknown |
| Methyl 5-bromofuran-2-carboxylate | 205.01 | 5 (furan) | None | Synthetic intermediate |
| Ethyl 5-bromobenzo[b]furan-2-carboxylate | 283.11 | 5 (benzofuran) | Ethoxy | Anti-inflammatory (predicted) |
| Methyl-[2-(furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylate | ~265 | None | Pyrrolidine | Inactive in enzyme assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
